

# Spectroscopic Characterization of Ethylene Glycol Dibenzyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: Ethylene Glycol Dibenzyl Ether

Cat. No.: B146529

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This technical guide provides an in-depth spectroscopic characterization of **Ethylene Glycol Dibenzyl Ether** (CAS No. 622-22-0), a key building block in various chemical syntheses. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides detailed experimental protocols for obtaining these spectra.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **Ethylene Glycol Dibenzyl Ether**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.38 - 7.25	m	10H	-	Aromatic protons (Ar-H)
4.55	s	4H	-	Benzyl protons (Ar-CH <sub>2</sub> )
3.68	s	4H	-	Ethylene protons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
138.5	Aromatic quaternary carbon (Ar-C)
128.4	Aromatic CH (Ar-CH)
127.7	Aromatic CH (Ar-CH)
127.6	Aromatic CH (Ar-CH)
73.2	Benzyl carbon (Ar-CH <sub>2</sub> )
70.0	Ethylene carbon (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm-1)	Intensity	Assignment
3080 - 3020	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C bending
1100	Strong	C-O-C ether stretch
740, 695	Strong	Aromatic C-H out-of-plane bend

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
242	5	[M] <sup>+</sup> (Molecular Ion)
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
151	30	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
105	15	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
77	10	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Sample Preparation:

- Approximately 10-20 mg of **Ethylene Glycol Dibenzyl Ether** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).

- The solution is transferred to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse sequence is used.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: A delay of 1-2 seconds is employed between scans.
- Spectral Width: A spectral width of approximately 16 ppm is set.

#### <sup>13</sup>C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each unique carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: A relaxation delay of 2 seconds is typically used.
- Spectral Width: A spectral width of approximately 200-220 ppm is set.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

#### Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small drop of liquid **Ethylene Glycol Dibenzyl Ether** directly onto the ATR crystal.

- Acquire the background spectrum of the empty ATR crystal.
- Acquire the sample spectrum.

#### Data Acquisition and Processing:

- The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- An accumulation of 16-32 scans is generally sufficient to obtain a high-quality spectrum.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Instrumentation: An electron ionization mass spectrometer (EI-MS), often coupled with a gas chromatograph (GC-MS), is used for analysis.

#### Sample Introduction:

- A dilute solution of **Ethylene Glycol Dibenzyl Ether** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- The sample is introduced into the mass spectrometer via direct infusion or through a GC column for separation from any impurities.

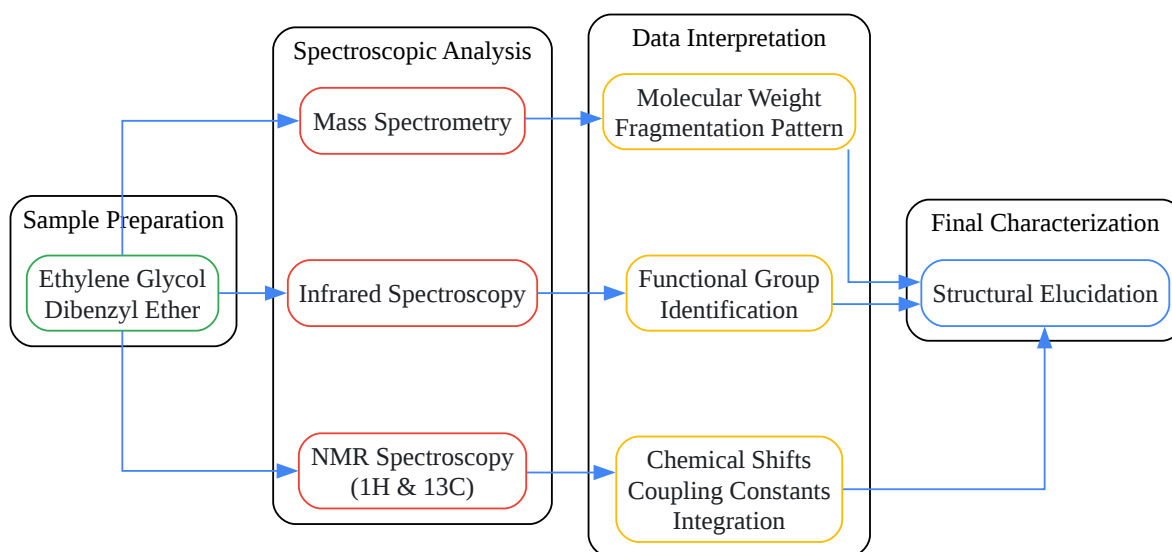
#### Ionization and Analysis:

- Ionization Mode: Electron Impact (EI) at 70 eV is the standard method.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Scan Range: A mass-to-charge ( $m/z$ ) ratio scan range of approximately 40-500 amu is appropriate.

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern. The base peak, which is the most intense peak in the spectrum, is also identified.

## Visualizations

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Ethylene Glycol Dibenzy Ether**.



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Caption: Workflow for the Spectroscopic Characterization of **Ethylene Glycol Dibenzy Ether**.

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